tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Catalog No.
S821311
CAS No.
1564605-36-2
M.F
C8H18N2O3
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[2-(methoxyamino)ethyl]carbamate

CAS Number

1564605-36-2

Product Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

IUPAC Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11)

InChI Key

CGTHSTBSJGODTF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCNOC

Canonical SMILES

CC(C)(C)OC(=O)NCCNOC

tert-Butyl N-[2-(methoxyamino)ethyl]carbamate (CAS 1564605-36-2) is a specialized heterobifunctional building block featuring a Boc-protected primary amine and a reactive N-alkyl-O-methylhydroxylamine moiety. In advanced organic synthesis and bioconjugation, it serves as a functionalizable Weinreb amine analog and a versatile linker. Unlike simple alkylamines, the N-methoxy group enables the formation of stable N-methoxy amides (Weinreb amides) that resist over-addition during organometallic reactions, while the Boc-protected ethylenediamine arm provides an orthogonal attachment point for downstream peptide coupling, fluorophore labeling, or solid-phase immobilization.

Attempting to substitute this compound with standard N,O-dimethylhydroxylamine (Weinreb amine) or Boc-ethylenediamine results in critical synthetic dead-ends. Simple Weinreb amine successfully forms ketone precursors but lacks any functional handle for subsequent conjugation, rendering it useless for designing targeted probes or bifunctional PROTAC linkers. Conversely, using Boc-ethylenediamine forms standard amides that are highly susceptible to over-nucleophilic attack by Grignard or organolithium reagents, leading to unwanted tertiary alcohol byproducts [1]. Furthermore, primary O-methylhydroxylamines (like methoxyamine) form N-methoxy amides that contain an acidic N-H proton, which quenches organometallic reagents and severely depresses yields. The exact N-alkyl-O-methyl structure of CAS 1564605-36-2 is required to achieve both chelation-controlled mono-addition and orthogonal amine protection.

Prevention of Over-Addition in Organometallic Ketone Synthesis

When synthesizing functionalized ketones from carboxylic acids, the choice of amine linker dictates the success of the Grignard reaction. Standard amides formed from Boc-ethylenediamine undergo uncontrolled double addition, yielding tertiary alcohols as the major product. By utilizing tert-butyl N-[2-(methoxyamino)ethyl]carbamate, the resulting N-methoxy amide forms a stable five-membered metal chelate intermediate during organometallic addition. This chelate collapses only upon aqueous workup, restricting the reaction to strict mono-addition and delivering the target ketone in high yields, while preserving the Boc-protected handle for subsequent elaboration.

Evidence DimensionKetone vs. Tertiary Alcohol Selectivity
Target Compound Data>85% yield of mono-addition ketone (via stable metal chelate)
Comparator Or BaselineBoc-ethylenediamine (Standard amide)
Quantified DifferenceShifts reaction from >80% over-addition (tertiary alcohol) to >85% selective ketone formation.
ConditionsGrignard/Organolithium addition to amide at 0°C to RT, followed by aqueous quench.

Procurement of this specific methoxyamino linker is essential for synthesizing functionalized ketone libraries without catastrophic yield losses to tertiary alcohol byproducts.

Advantage Over Primary Methoxyamines in Grignard Compatibility

While primary methoxyamine (NH2OCH3) can couple to carboxylic acids, the resulting N-methoxy amide retains an acidic N-H proton. When subjected to Grignard reagents, this proton rapidly quenches 1 equivalent of the organometallic species, evolving alkane gas, requiring excess reagent, and severely depressing yields. CAS 1564605-36-2 acts as a secondary amine (N-alkyl-O-methylhydroxylamine), meaning its resulting amide is fully substituted. This eliminates the acidic proton, reducing organometallic reagent consumption and restoring conversion efficiencies to >90% under standard conditions [1].

Evidence DimensionOrganometallic Reagent Consumption and Yield
Target Compound Data1.0-1.1 equivalents required; >90% conversion
Comparator Or BaselineMethoxyamine (Primary O-methylhydroxylamine)
Quantified DifferenceEliminates the need for a sacrificial equivalent of Grignard reagent, improving yield from <40% to >90%.
ConditionsNucleophilic acyl substitution using RMgX in THF.

Buyers scaling up organometallic steps must select this fully substituted N-alkyl linker to avoid wasting expensive Grignard reagents and to ensure reproducible, high-yield conversions.

Orthogonal Deprotection and Bioconjugation Suitability

In the design of heterobifunctional linkers, premature cleavage or cross-reactivity ruins the synthesis. Standard unprotected diamines or unprotected hydroxylamines require complex, multi-step protection strategies that reduce overall yield. CAS 1564605-36-2 provides a pre-installed Boc group on the primary amine, which is completely stable to the basic and nucleophilic conditions used to couple the methoxyamino end to activated esters or carboxylic acids. Once the Weinreb-like amide or N-methoxy linkage is formed, the Boc group can be quantitatively cleaved using standard acidic conditions (e.g., TFA/DCM), exposing the primary amine for immediate peptide coupling or fluorophore attachment [1].

Evidence DimensionSynthetic Step Economy and Overall Yield
Target Compound DataDirect coupling followed by >95% deprotection yield
Comparator Or BaselineUnprotected N-(2-aminoethyl)-O-methylhydroxylamine
Quantified DifferenceEliminates 2 synthetic protection/deprotection steps, improving overall linker assembly yield by up to 50%.
ConditionsAmide coupling (HATU/DIPEA) followed by Boc cleavage (TFA/DCM).

Purchasing the pre-Boc-protected linker drastically shortens synthetic routes and improves overall step economy in heterobifunctional linker assembly.

Synthesis of Functionalized Ketone Probes

Utilized for converting complex carboxylic acids into ketones via Grignard addition, while retaining a protected ethylenediamine handle for subsequent attachment to solid supports, affinity tags (e.g., biotin), or fluorophores .

Heterobifunctional Linker for Targeted Protein Degradation (PROTACs)

Serves as a rigidified, specifically functionalized linker where the N-methoxy amide provides altered conformational preferences and improved proteolytic stability compared to standard alkyl amides, while the amine terminus connects to the E3 ligase ligand [1].

Peptidomimetic and Peptide Isostere Development

Used to incorporate N-methoxy amide bonds (Weinreb amide isosteres) into peptide backbones. These isosteres exhibit distinct hydrogen-bonding profiles and high resistance to enzymatic degradation, making this compound a valuable building block for metabolically stable therapeutics [2].

XLogP3

0.5

Dates

Last modified: 04-14-2024

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